(3Z)-5-bromo-3-{[4-(pentyloxy)phenyl]imino}-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
- The compound you’ve described is a complex heterocyclic molecule with a fused indole and triazine core. It contains a bromine atom, a pentyloxy group, and a phenyl-imino moiety.
- Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
- The synthetic route for this compound involves several steps. One approach could be the reaction of 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitriles with 2-hydroxybenzaldehydes to form 2-imino-2H-chromen-3-yl-1,3,5-triazines.
- Further heating in aqueous DMF converts these intermediates into the corresponding 2H-chromen-3-yl-1,3,5-triazines, which are hybrids of 2,4-diamino-1,3,5-triazines and coumarins .
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Specific reagents and conditions would depend on the desired modifications.
- Major products could include derivatives with altered substituents or functional groups.
Scientific Research Applications
- In medicinal chemistry, compounds like this one are investigated for their potential as anticancer agents. The synthesized hybrids have been evaluated for in vitro anticancer activity against human cancer cell lines .
- Beyond cancer, research may explore its antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.
Mechanism of Action
- The exact mechanism of action for this compound would require further studies. it likely interacts with specific molecular targets or pathways.
- For example, it could inhibit enzymes involved in cancer cell growth or modulate signaling pathways.
Comparison with Similar Compounds
- Similar compounds include other indole derivatives, triazines, and hybrids of different heterocycles.
- The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Remember that this compound’s detailed mechanism of action and specific applications would require further investigation. Researchers continue to explore its potential in drug design and development
Properties
Molecular Formula |
C30H33BrN4O2 |
---|---|
Molecular Weight |
561.5 g/mol |
IUPAC Name |
5-bromo-3-(4-pentoxyphenyl)imino-1-[(4-phenylpiperazin-1-yl)methyl]indol-2-one |
InChI |
InChI=1S/C30H33BrN4O2/c1-2-3-7-20-37-26-13-11-24(12-14-26)32-29-27-21-23(31)10-15-28(27)35(30(29)36)22-33-16-18-34(19-17-33)25-8-5-4-6-9-25/h4-6,8-15,21H,2-3,7,16-20,22H2,1H3 |
InChI Key |
DUGWZFSFBSRHGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)N(C2=O)CN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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